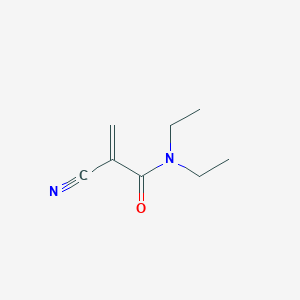

2-cyano-N,N-diethylacrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-cyano-N,N-diethylprop-2-enamide |

InChI |

InChI=1S/C8H12N2O/c1-4-10(5-2)8(11)7(3)6-9/h3-5H2,1-2H3 |

InChI Key |

CMPWYHONWCQTKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(=C)C#N |

Origin of Product |

United States |

Synthetic Strategies for 2 Cyano N,n Diethylacrylamide

Overview of Precursor Chemistry for 2-Cyano-N,N-diethylacrylamide Synthesis

The primary precursors for the synthesis of this compound are N,N-diethyl cyanoacetamide and a suitable aldehyde or its derivative. N,N-diethyl cyanoacetamide itself is typically synthesized from the reaction of diethylamine (B46881) with cyanoacetic acid or its esters, such as ethyl cyanoacetate. smolecule.comgoogle.com This reaction is often facilitated by a base like sodium ethoxide or potassium carbonate in a solvent such as ethanol (B145695) or methanol (B129727). smolecule.com An alternative route to N,N-diethyl cyanoacetamide involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent for the reaction between N,N-diethylamine and cyanoacetic acid in a solvent like tetrahydrofuran (B95107). google.com

The other key precursor is an aldehyde, which will ultimately form the C3-substituent of the acrylamide (B121943). For the synthesis of related compounds, various substituted benzaldehydes are commonly employed. For instance, the synthesis of (E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide utilizes 3,4-dimethoxy-5-nitrobenzaldehyde. smolecule.com Similarly, the preparation of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide (Entacapone) starts with 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). google.com

Condensation Reactions in the Formation of this compound

The cornerstone of this compound synthesis is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, N,N-diethyl cyanoacetamide, with an aldehyde or ketone. acs.orglookchem.comresearchgate.net The reaction is typically carried out in the presence of a basic catalyst such as piperidine (B6355638) or pyridine. google.com

For example, the synthesis of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide is achieved by condensing 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl cyanoacetamide. google.comgoogle.com The choice of solvent can influence the reaction, with options including toluene (B28343), ethanol, and isopropanol. google.comgoogle.com The reaction often proceeds at reflux temperatures to ensure completion. google.comgoogle.com

Another approach involves the monohydration of 2-methylenemalononitriles, which can be catalyzed by palladium(II) acetate (B1210297) to produce 2-cyanoacrylamides with good to excellent yields under mild conditions. tandfonline.com

Multi-step Synthetic Pathways for this compound

In many instances, the synthesis of this compound and its derivatives is part of a multi-step pathway, particularly when complex substituents are desired. For example, the synthesis of Entacapone, a substituted this compound, can begin with the nitration of 3,4-dihydroxybenzaldehyde (B13553) to form 3,4-dihydroxy-5-nitrobenzaldehyde. This intermediate is then condensed with N,N-diethyl cyanoacetamide to yield the final product. google.com

Another multi-step approach involves a Heck coupling reaction. This has been demonstrated in the synthesis of (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-phenyl)-acrylamide, where 4-iodo-2-methoxy-phenol is coupled with this compound using a palladium catalyst. lookchem.comresearchgate.net

The synthesis of more complex derivatives can involve several steps to build a heterocyclic core before the final Knoevenagel condensation. For instance, the synthesis of 2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide involves the initial reduction of a nitro group, cyclization to form an imidazo[4,5-b]pyridine core, alkylation, and a Suzuki-Miyaura coupling to attach a furan (B31954) ring, all before the final condensation step.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the Knoevenagel condensation, the choice of base can be critical. While piperidine is commonly used, other bases like diethylamine have also been shown to be effective catalysts, particularly in the addition of cyanoacetic esters to chalcones. rsc.org The use of triflic acid as a catalyst in a metal-free synthesis of (E)-2-cyanoacrylamides has been reported to provide high yields (64–94%) under moderate reaction conditions. rsc.org

Solvent selection also plays a significant role. For the condensation reaction, toluene is a preferred solvent in some procedures, allowing for azeotropic removal of water to drive the reaction to completion. google.com Other solvents like ethanol and methanol are also frequently used. smolecule.comgoogle.com In the synthesis of 2-cyano-N,N-diethylacetamide, tetrahydrofuran and dichloromethane (B109758) have been employed as solvents. google.com

Temperature and reaction time are also optimized to ensure the reaction goes to completion without the formation of significant byproducts. For instance, the condensation to form Entacapone is often carried out at reflux temperature for several hours. google.comgoogle.com The Heck coupling reaction for a related derivative was optimized at 95–100 °C. lookchem.com

The table below summarizes some of the reported yields for the synthesis of this compound and its derivatives under various conditions.

| Product | Synthetic Method | Catalyst/Reagents | Solvent | Yield | Reference |

| 2-cyano-N,N-diethylacetamide | Coupling Reaction | Dicyclohexylcarbodiimide | Tetrahydrofuran | - | google.com |

| (E)-2-cyanoacrylamides | Knoevenagel Condensation/Monohydration | Triflic acid | - | 64-94% | rsc.org |

| (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide (Entacapone) | Knoevenagel Condensation | Piperidine | Ethyl acetate/Heptane | 88% | google.com |

| (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide (Entacapone) | Knoevenagel Condensation | Piperidine acetate | Toluene | >99.8% purity | google.com |

| (E)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylacrylamide | Condensation Reaction | Base | - | High purity, good yield | smolecule.com |

Purification Methodologies for this compound

After synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid products. The choice of solvent is critical and is often a mixture of solvents to achieve the desired solubility characteristics. For example, (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide can be recrystallized from a mixture of acetic acid and hydrochloric acid. google.com In another instance, a mixture of ethanol and water was used for recrystallization. smolecule.com

Column chromatography is another powerful purification technique, particularly for separating mixtures with similar polarities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. lookchem.comtandfonline.com The ratio of the solvents is adjusted to achieve optimal separation.

After the initial workup, which may involve extraction with an organic solvent like dichloromethane and washing with brine, the crude product is concentrated and then subjected to one of these purification methods. google.comtandfonline.com The purity of the final product is often confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). google.comlookchem.com

Chemical Transformations and Derivatization of 2 Cyano N,n Diethylacrylamide

Reactivity of the Cyano Group in 2-Cyano-N,N-diethylacrylamide

The nitrile functionality in this compound is a key site for chemical modification. Its reactivity is influenced by the adjacent electron-withdrawing amide and the conjugated olefinic bond.

The carbon atom of the cyano group in this compound is electrophilic and can be attacked by various nucleophiles. openstax.org This reaction typically leads to the formation of an imine anion intermediate, which can then be further transformed. openstax.org For instance, reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) would be expected to reduce the nitrile to a primary amine, following two successive nucleophilic additions of a hydride ion. libretexts.org

Similarly, the addition of organometallic reagents, such as Grignard reagents, would lead to the formation of a ketone after hydrolysis of the intermediate imine anion. libretexts.org While specific studies on this compound are not extensively documented in this context, the general reactivity of nitriles suggests these transformations are feasible. The presence of the α,β-unsaturated system might, however, lead to competitive 1,4-conjugate addition depending on the nature of the nucleophile and the reaction conditions.

The reactivity of the nitrile can be modulated by the presence of adjacent electron-withdrawing groups. nih.gov In the case of this compound, the conjugated amide group enhances the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack.

Reactivity of the α,β-Unsaturated Amide Moiety in this compound

The defining feature of this compound's reactivity is its nature as a Michael acceptor. The double bond is activated by the electron-withdrawing cyano and N,N-diethylcarboxamide groups, making the β-carbon atom highly electrophilic and prone to conjugate addition reactions. masterorganicchemistry.com

The Michael addition is a cornerstone of the reactivity of this compound, allowing for the formation of a wide array of adducts. researchgate.net The presence of the α-cyano group significantly increases the reactivity of the acrylamide (B121943) towards nucleophiles compared to unsubstituted acrylamides. nih.gov This enhanced reactivity, however, can also lead to reversible covalent bond formation, as the α-proton of the resulting adduct is more acidic, facilitating a retro-Michael reaction. nih.govacs.org

Table 1: Examples of Michael Addition Reactions with Acrylamide Derivatives

| Nucleophile | Acrylamide Derivative | Product | Conditions | Reference |

| Thiol | α-Cyanoacrylamide | β-Thioether adduct | pH 7.4 buffer | acs.org |

| Cysteine | α-Cyanoacrylamide | Covalent adduct | Physiological conditions | biorxiv.org |

Thiols are particularly effective nucleophiles in this reaction. The addition of a thiol to the activated double bond of a cyanoacrylamide is often a rapid and reversible process. nih.gov This reactivity is harnessed in the design of reversible covalent inhibitors for biological targets, where the cyanoacrylamide moiety can form a covalent bond with a cysteine residue in a protein. tandfonline.com

The amide functionality of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyanoacrylic acid, and diethylamine (B46881). The hydrolysis of amides is a well-established reaction, though the rate can be influenced by steric and electronic factors. dntb.gov.ua

The nitrile group can also be hydrolyzed, typically under more vigorous conditions than the amide. libretexts.org Acid- or base-catalyzed hydrolysis of the nitrile would initially produce a carboxylic acid and ammonia (B1221849) (after hydrolysis of the intermediate amide). geniusjournals.org Given the presence of both an amide and a nitrile, the selective hydrolysis of one group over the other would depend on the specific reaction conditions. Studies on the hydrolysis of polyacrylamide have shown that the reaction rate is influenced by factors such as temperature and pH. aip.orgacs.org

Catalytic Coupling Reactions Involving this compound

The olefinic component of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Acrylamides are known to participate in Heck reactions, serving as the alkene component. rsc.org This reaction would allow for the introduction of an aryl or vinyl substituent at the β-position of the acrylamide.

While specific examples utilizing this compound are not prevalent in the literature, the general mechanism of the Heck reaction suggests its applicability. youtube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org A variety of palladium catalysts and reaction conditions have been developed to effect the Heck coupling with a broad range of substrates. beilstein-journals.orgnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction.

Table 2: General Conditions for Palladium-Catalyzed Heck Coupling of Acrylamides

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Reference |

| Aryl Bromide | Acrylamide | Pd(OAc)2 / Ligand | K2CO3 | Aqueous media | nih.gov |

| Aryl Iodide | Acrylamide | Pd(OAc)2 | NaOAc | N/A | youtube.com |

This table provides general conditions for Heck reactions with acrylamides, as specific data for this compound is limited in the provided search results.

Synthesis of Complex Organic Intermediates and Molecular Scaffolds from this compound

2-Cyano-N,N-diethylacetamide is a versatile building block in organic synthesis, primarily utilized for the construction of more complex molecular structures. myskinrecipes.comguidechem.com Its chemical reactivity, attributed to the active methylene (B1212753) group adjacent to the cyano and carbonyl groups, allows it to participate in a variety of carbon-carbon bond-forming reactions. tubitak.gov.tr This reactivity is particularly exploited in condensation reactions to create elaborate organic intermediates and molecular scaffolds, which are foundational structures for the development of specialized molecules. myskinrecipes.com

One of the most significant applications of 2-cyano-N,N-diethylacetamide is in the Knoevenagel condensation reaction. scielo.org.mxunifap.br This reaction typically involves the base-catalyzed condensation of the active methylene group of 2-cyano-N,N-diethylacetamide with an aldehyde or ketone. unifap.br The resulting product is an α,β-unsaturated cyanoacrylamide derivative, which serves as a key intermediate for further chemical transformations. periodikos.com.br

A prominent example of this application is the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor. chemicalbook.com In this synthesis, 2-cyano-N,N-diethylacetamide is condensed with 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). googleapis.com This reaction forms the central (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide structure of the final active pharmaceutical ingredient. googleapis.com The reaction is typically carried out in an alcoholic solvent in the presence of a base such as piperidine (B6355638). googleapis.com

The general utility of 2-cyano-N,N-diethylacetamide extends to the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active compounds. ekb.egresearchgate.net The nitrile and amide functionalities within the molecule provide sites for cyclization reactions, enabling the construction of nitrogen-containing heterocycles. myskinrecipes.comtubitak.gov.tr While specific examples detailing a wide range of complex scaffolds derived directly from the N,N-diethyl derivative are specialized, the reactivity pattern is well-established for the broader class of cyanoacetamides. tubitak.gov.tr For instance, related N-substituted cyanoacetamides are used to synthesize coumarin (B35378) and pyrazole (B372694) derivatives through reactions with salicylaldehydes or hydrazine (B178648) derivatives, respectively. researchgate.net

The table below summarizes the key reactants and products in the synthesis of a notable complex intermediate from 2-cyano-N,N-diethylacetamide.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Cyano-N,N-diethylacetamide | 3,4-Dihydroxy-5-nitrobenzaldehyde | Entacapone | Knoevenagel Condensation |

Detailed research findings on the Knoevenagel condensation of 2-cyano-N,N-diethylacetamide with various aldehydes highlight the efficiency and versatility of this transformation. The reaction conditions can be tuned to achieve high yields of the desired α,β-unsaturated products. scielo.org.mx These products, in turn, are valuable intermediates for synthesizing a range of functionalized molecules due to the presence of multiple reactive sites, including the double bond, the cyano group, and the amide moiety. periodikos.com.br

Polymerization Science of 2 Cyano N,n Diethylacrylamide

Fundamental Polymerization Mechanisms Applicable to 2-Cyano-N,N-diethylacrylamide

The dual electron-withdrawing nature of the cyano and carbonyl groups on the α-carbon atom makes the β-carbon of the vinyl group in α-cyanoacrylates highly electrophilic. This electronic structure profoundly influences the monomer's susceptibility to different polymerization mechanisms.

Radical Polymerization Considerations for α-Cyanoacrylates

α-Cyanoacrylates can undergo radical polymerization, although this process is often more challenging to control than anionic polymerization. nih.gov The polymerization can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). jst.go.jpafinitica.com For instance, the radical polymerization of alkyl α-cyanoacrylates in nitromethane (B149229) has been shown to be half-order with respect to the BPO concentration and first-order with respect to the monomer concentration. jst.go.jp

The stability of the propagating radical is a key consideration. The cyano and ester groups in typical α-cyanoacrylates influence radical reactivity. In the case of this compound, the diethylamide group would further modify the electronic and steric environment of the propagating center. The polymerization must be conducted under acidic conditions to prevent the otherwise dominant and rapid anionic polymerization. nih.govresearchgate.net

Anionic Polymerization Potential for this compound

Anionic polymerization is the most characteristic and rapid polymerization pathway for α-cyanoacrylates. nih.govpcbiochemres.com This is due to the strong electron-withdrawing cyano and carbonyl groups, which stabilize the propagating carbanion formed at the α-carbon. pcbiochemres.com Even weak bases like water or alcohols can initiate this polymerization, which is the principle behind the fast action of cyanoacrylate adhesives. afinitica.compcbiochemres.com

For this compound, the presence of these activating groups suggests a high susceptibility to anionic polymerization. Studies on analogous N,N-dialkylacrylamides have shown that anionic polymerization can be controlled to produce polymers with specific tacticities (stereochemistry). For example, the anionic polymerization of N,N-diethylacrylamide with certain initiators can lead to highly syndiotactic polymers. tandfonline.com The initiator and solvent system are crucial in controlling the polymerization and the properties of the resulting polymer. For instance, the use of diethylzinc (B1219324) as an additive in the anionic polymerization of N,N-diethylacrylamide has been shown to narrow the molecular weight distribution and control tacticity. tandfonline.com More recent developments have demonstrated that a Lewis pair catalyst system, such as Zn(OTf)2/phosphine, can enable a living/controlled anionic polymerization of dialkyl acrylamides that is tolerant to a wide range of temperatures and even open-air conditions. chemrxiv.org

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers. For acrylamide-based monomers, dithiobenzoates and trithiocarbonates are often effective RAFT agents. mdpi.com The choice of the RAFT agent is critical and depends on the reactivity of the monomer. sigmaaldrich.com

Studies on the RAFT polymerization of the structurally similar N,N-diethylacrylamide (DEA) have shown that well-defined polymers can be synthesized. researchgate.net For instance, using cyanoisopropyl dithiobenzoate as the chain transfer agent (CTA) in toluene (B28343) at 80°C has been reported to yield poly(N,N-diethylacrylamide) with targeted molecular weights and good control. researchgate.net Block copolymers containing N,N-diethylacrylamide have also been successfully synthesized using RAFT, demonstrating the living nature of the polymerization. nih.govtandfonline.com Given these successes with a closely related monomer, it is highly probable that RAFT polymerization can be effectively applied to this compound to produce well-defined polymers. The selection of an appropriate RAFT agent, such as a dithiobenzoate or a dithiocarbamate, would be a key parameter to investigate. rsc.org

Table 1: RAFT Polymerization of N,N-diethylacrylamide (DEA) - A Model for this compound

| CTA Type | Initiator | Solvent | Temperature (°C) | Observations |

| Cyanoisopropyl dithiobenzoate | AIBN | Toluene | 80 | Best results, highest efficiency, short induction period. researchgate.net |

| Cumyl dithiobenzoate | AIBN | Toluene | 80 | Controlled polymerization, but with a longer induction period. researchgate.net |

| tert-Butyl dithiobenzoate | AIBN | Toluene | 80 | Controlled polymerization, but with a very long induction period. researchgate.net |

| PEG-based dithioester | AIBN | Dioxane | 80 | Synthesis of well-defined PEG-b-PDEA copolymers. researchgate.net |

This table is based on data for N,N-diethylacrylamide and serves as a predictive model for the polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique. However, the successful ATRP of acrylamide-type monomers can be challenging. While the ATRP of N,N-dimethylacrylamide (DMAA) has been achieved with good control using a methyl 2-chloropropionate/CuCl/Me6TREN initiating system, other systems have shown poor control. acs.orgresearchgate.net For DMAA, issues such as the copper catalyst complexing with the amide group can retard the deactivation step, leading to a loss of control. cmu.edu

For N,N-diethylacrylamide, successful ATRP has been reported, but it is highly dependent on the catalyst system. cmu.edu The use of Me6TREN as a ligand with Cu(I)Cl has been shown to provide good control over the polymerization of DMAA. acs.org This suggests that a similar approach might be viable for this compound. The additional cyano group could potentially influence the interaction of the monomer and propagating polymer with the copper catalyst, requiring careful optimization of the ligand, initiator, and solvent.

Table 2: ATRP of N,N-Dimethylacrylamide (DMAA) - A Model for this compound

| Initiator | Catalyst/Ligand | Solvent | Temperature | M w /M n |

| Methyl 2-chloropropionate | CuCl/Me6TREN | Toluene | Room Temp. | 1.05 - 1.13 acs.orgresearchgate.net |

| Various | CuBr/Me4Cyclam | Various | Room Temp. | Broad cmu.edu |

This table is based on data for N,N-dimethylacrylamide and serves as a predictive model for the polymerization of this compound.

Homopolymerization Studies of this compound

Specific homopolymerization studies on this compound are not extensively detailed in the provided search results. However, based on the general behavior of α-cyanoacrylates and N,N-disubstituted acrylamides, we can infer the likely outcomes.

Homopolymerization via radical or anionic methods would be expected to yield poly(this compound). The properties of this homopolymer would be determined by the polymerization method. Anionically polymerized chains would likely be formed rapidly in the presence of even weak bases. pcbiochemres.com Radically initiated homopolymerization would require acidic conditions to suppress the anionic pathway. nih.gov

The resulting homopolymer would possess a unique combination of properties due to the presence of both the polar cyano group and the N,N-diethylamide group. These groups would influence the polymer's solubility, thermal properties, and potential for post-polymerization modification. For comparison, the homopolymer of N,N-diethylacrylamide is known to be thermoresponsive, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. researchgate.net The introduction of the cyano group in poly(this compound) would likely alter this behavior.

Table 3: Predicted Properties of Poly(this compound) Homopolymer

| Property | Predicted Characteristic | Rationale |

| Solubility | Likely soluble in polar organic solvents. | Based on the polarity of the cyano and amide groups. |

| Thermal Stability | To be determined experimentally. | The specific degradation pathway would depend on the end groups and polymer structure. |

| Tacticity | Controllable via anionic polymerization. | As demonstrated with N,N-diethylacrylamide. tandfonline.com |

| Thermoresponsiveness | Potentially altered compared to poly(N,N-diethylacrylamide). | The highly polar cyano group would affect hydrogen bonding with water. |

This table presents predicted properties based on the behavior of analogous polymers.

Copolymerization Studies of this compound

The incorporation of this compound into copolymer structures allows for the precise tuning of polymer properties, leveraging the unique characteristics imparted by both the N,N-diethylamide and the α-cyano substituents. Copolymerization can proceed through various mechanisms, leading to random, block, or graft architectures, each with distinct morphologies and applications.

Random Copolymerization with Various Comonomers

Random copolymers are synthesized by polymerizing a mixture of two or more monomers. The resulting polymer chain has a statistical distribution of monomer units, which is largely governed by the relative reactivities of the monomers, known as reactivity ratios (r1 and r2).

While specific reactivity ratios for this compound are not extensively documented in the literature, data from analogous systems, particularly involving N,N-disubstituted acrylamides like N,N-dimethylacrylamide (DMAA) and N,N-diethylacrylamide (DEAA), provide valuable insights. For instance, in the atom transfer radical polymerization (ATRP) of DMAA with n-butyl acrylate (B77674) (nBA), the reactivity ratios were found to be similar (rDMAA = 1.16 and rnBA = 1.01), indicating the formation of a nearly random copolymer. researchgate.netacs.org Similarly, the reversible addition-fragmentation chain-transfer (RAFT) copolymerization of N-isopropyl acrylamide (B121943) (NIPAM) and N,N-dimethyl acrylamide (DMA) yielded reactivity ratios of rNIPAM = 0.83 and rDMA = 1.10, which are close to 1 and suggest a random/statistical copolymer structure. mdpi.com

The introduction of a strong electron-withdrawing cyano group at the α-position of the N,N-diethylacrylamide monomer is expected to significantly influence its reactivity. The cyano group enhances the electrophilicity of the monomer's double bond and stabilizes the propagating radical. This effect is seen in the radical polymerization of alkyl 2-cyanoacrylates, which show significantly higher propagation rate coefficients compared to their non-cyano-substituted counterparts like methyl methacrylate (B99206). mdpi.com

Therefore, in a random copolymerization of this compound (M1) with a less electron-poor comonomer (M2), the reactivity ratio r1 would likely be lower than that of unsubstituted DEAA, while r2 would be higher. This would lead to a tendency towards alternation, depending on the electronic nature of the comonomer. For example, copolymerization with an electron-donating monomer could lead to a highly alternating structure. The precise composition and sequence distribution in these copolymers can be predicted using methods like the extended Kelen–Tüdös method, which has been applied to determine reactivity ratios in other controlled radical copolymerizations. mdpi.comrsc.org

Table 1: Reactivity Ratios of Related Acrylamide Monomers in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Polymerization Method | Reference |

| N,N-dimethylacrylamide (DMAA) | n-Butyl Acrylate (nBA) | 1.16 | 1.01 | ATRP | researchgate.netacs.org |

| N-Isopropylacrylamide (NIPAM) | N,N-Dimethylacrylamide (DMA) | 0.83 | 1.10 | RAFT | mdpi.com |

| 2-(Methacryloyloxy)ethyl cholate (B1235396) (MAECA) | N,N-Dimethylaminoethyl methacrylate (DMAEMA) | 1.35 | 0.65 | RAFT | rsc.org |

Synthesis of Block Copolymers Incorporating this compound Units

Block copolymers consist of two or more long sequences (blocks) of different homopolymers linked together. The synthesis of well-defined block copolymers containing an acrylamide block is most effectively achieved through controlled/"living" polymerization techniques such as RAFT polymerization or ATRP.

The general strategy involves synthesizing the first block, leaving a reactive chain end that can then be used to initiate the polymerization of the second monomer, a process known as sequential monomer addition. For example, diblock copolymers of poly(N,N-diethylacrylamide) (PDEA) have been successfully synthesized. One approach involves preparing a PDEA macro-chain transfer agent (macro-CTA) via RAFT polymerization, which is then used to polymerize a second monomer, such as N-vinylpyrrolidone, to form a PDEA-b-PNVP block copolymer. tandfonline.com Similarly, block copolymers of N,N-dimethylacrylamide have been prepared by chain-extending a poly(2-hydroxypropyl methacrylate) (PHPMA) macro-CTA with DMAA in ethanol (B145695). acs.org

For the synthesis of block copolymers incorporating this compound, a similar RAFT-mediated approach would be highly suitable. A macro-CTA of another polymer (e.g., polystyrene, poly(methyl methacrylate)) could be synthesized first, followed by the chain extension with this compound. Given that acrylamides are generally classified as 'more-activated monomers' (MAMs), the order of monomer addition is crucial for successful block copolymerization, especially when copolymerizing with 'less-activated monomers' (LAMs). acs.org

An alternative method is polymerization-induced self-assembly (PISA), where the growth of a soluble second block in a selective solvent continues until it becomes insoluble, leading to in-situ formation of nanoparticles with various morphologies (spheres, worms, or vesicles). This has been demonstrated for diblock copolymers containing poly(N,N-dimethylacrylamide). acs.org A PISA synthesis using this compound as the core-forming block could be envisioned, potentially leading to novel nano-objects with unique properties conferred by the polar, hydrogen-bond-accepting cyano groups in the core.

Table 2: Examples of Acrylamide-Containing Block Copolymers Synthesized via Controlled Polymerization

| Block 1 | Block 2 | Polymerization Method | Key Findings | Reference |

| Poly(N,N-diethylacrylamide) (PDEA) | Poly(N-vinylpyrrolidone) (PNVP) | RAFT | Successful synthesis of thermo-sensitive diblock copolymers. | tandfonline.com |

| Poly(2-hydroxypropyl methacrylate) (PHPMA) | Poly(N,N-dimethylacrylamide) (PDMAC) | RAFT | Formation of thermoresponsive copolymers that self-assemble in water. | acs.org |

| Poly(styrene) | Poly(N,N-dimethylacrylamide) | ATRP | Synthesis of functional amphiphilic block copolymers. | researchgate.net |

| Poly(propylene oxide) (PPO) | Poly(N,N'-dimethylacrylamide) (PDMAC) | RAFT (PISA) | Preparation of PPO-core nanoparticles via reverse sequence PISA. | acs.org |

Graft Copolymer Architectures with this compound

Graft copolymers are branched macromolecules in which one or more side chains of a different chemical nature are attached to a main polymer backbone. The synthesis of graft copolymers can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through."

In the "grafting-from" approach, the backbone polymer is first functionalized with initiator sites, from which the side chains are then grown. This method has been used to graft poly(N,N-diethylacrylamide) from activated carbon surfaces by introducing azo initiator groups onto the surface. tandfonline.com Similarly, poly(N-isopropylacrylamide) brushes have been grown from glass substrates using surface-initiated PET-RAFT. mdpi.com To create graft copolymers with poly(this compound) side chains, a polymer backbone could be modified to contain RAFT chain transfer agents or ATRP initiators, followed by the surface-initiated polymerization of the this compound monomer.

The "grafting-to" method involves synthesizing the backbone and the side chains separately, followed by a coupling reaction to attach the chains to the backbone. This approach offers the advantage of being able to fully characterize the backbone and side chains before the grafting reaction. For instance, this strategy has been employed to create hydrogels from copolymers grafted with peptides. nih.gov A poly(this compound) chain with a reactive end-group could be synthesized via RAFT and then "clicked" onto a backbone polymer containing complementary functional groups.

The "grafting-through" method utilizes a macromonomer (a polymer chain with a polymerizable end group) that is copolymerized with another monomer to form the backbone. This would involve synthesizing a poly(this compound) macromonomer, which is then copolymerized to create a densely grafted or "bottlebrush" copolymer.

The choice of grafting strategy influences the architecture and properties of the final material, such as the grafting density and the length of the side chains. upc.edu

Influence of the Cyano Group and N,N-Diethylamide Moiety on Polymerization Kinetics and Control

The polymerization behavior of this compound is dictated by the combined electronic and steric effects of its two key functional groups: the α-cyano group and the N,N-diethylamide moiety.

The N,N-diethylamide group renders the monomer hydrophilic and imparts thermoresponsive properties to its polymer, poly(N,N-diethylacrylamide), which exhibits a lower critical solution temperature (LCST). researchgate.net In radical polymerization, N,N-disubstituted acrylamides like DEAA and DMAA are considered "more-activated monomers" (MAMs). This classification is due to the resonance stabilization of the propagating radical by the amide group, which makes them well-suited for controlled radical polymerization techniques like RAFT. acs.orgsigmaaldrich.com The bulky N,N-diethyl groups can also introduce steric hindrance that may affect the propagation rate constant and the tacticity of the resulting polymer chain compared to less substituted acrylamides.

The α-cyano group is a powerful electron-withdrawing group that significantly influences monomer reactivity. Its presence has several key consequences for polymerization:

Increased Radical Stability: The cyano group provides substantial resonance and inductive stabilization to an adjacent radical center. This is a fundamental reason why cyano-containing compounds like azobisisobutyronitrile (AIBN) and 4,4'-azobis(4-cyanopentanoic acid) (ACPA) are effective radical initiators, and why many RAFT agents incorporate a cyanoalkyl R-group (e.g., 2-cyano-2-propyl). sigmaaldrich.comaston.ac.uk This stabilization facilitates controlled polymerization by promoting the reversible termination/transfer steps central to CRP mechanisms.

Enhanced Monomer Reactivity: The electron-withdrawing nature of the cyano group makes the vinyl C=C bond more electrophilic and thus more susceptible to nucleophilic attack, which is the basis for the extremely rapid anionic polymerization of cyanoacrylates. mdpi.com In radical polymerization, this electronic effect increases the propagation rate constant (kp). For example, the kp for ethyl 2-cyanoacrylate was found to be 1622 L·mol⁻¹·s⁻¹, significantly higher than that for non-cyano monomers under similar conditions. mdpi.com

Polarity and Interactions: The highly polar cyano group can engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor. This can affect polymerization kinetics in different solvents and influence the self-assembly and solution properties of the resulting polymers, as seen with poly(N-cyanomethylacrylamide). mdpi.com

In This compound , these two functionalities work in concert. The N,N-diethylamide group provides solubility and the basis for thermoresponsiveness, while the α-cyano group enhances the monomer's reactivity and its suitability for controlled polymerization. The combined steric bulk of the diethyl groups and the electronic influence of the cyano group would lead to a unique set of kinetic parameters (kp, kt) compared to either unsubstituted acrylamides or other cyano-containing monomers. The strong radical-stabilizing effect of the cyano group suggests that polymerization of this compound via methods like RAFT should be well-controlled, leading to polymers with predictable molecular weights and low dispersity.

Advanced Characterization Techniques for 2 Cyano N,n Diethylacrylamide and Its Polymerized Forms

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the synthesis and purity of the 2-cyano-N,N-diethylacrylamide monomer and elucidating the structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound.

¹H NMR: In the proton NMR spectrum of the monomer, distinct signals corresponding to the different proton environments are expected. The ethyl groups (CH₃CH₂) on the amide nitrogen would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The vinyl protons of the acrylamide (B121943) backbone would appear as distinct signals in the olefinic region of the spectrum. Upon polymerization, the disappearance of these vinyl proton signals provides clear evidence of successful polymer formation. For block copolymers containing poly(N,N-diethylacrylamide), ¹H NMR is also used to determine the molecular weight by comparing the signal integrals of the respective blocks. rsc.org

¹³C NMR: The carbon-13 NMR spectrum offers complementary structural information. It shows characteristic peaks for the carbonyl carbon (C=O) of the amide, the nitrile carbon (C≡N), the olefinic carbons (C=C), and the carbons of the N,N-diethyl groups. Research on related compounds, such as (E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, has utilized ¹³C NMR to identify these key functional groups, with typical chemical shifts observed for the various carbon atoms. researchgate.netlookchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH=CH₂ (vinyl) | 5.5 - 6.5 | Multiplet |

| ¹H | -N(CH₂CH₃)₂ | 3.3 - 3.5 | Quartet |

| ¹H | -N(CH₂CH₃)₂ | 1.1 - 1.3 | Triplet |

| ¹³C | C=O (amide) | ~163 | Singlet |

| ¹³C | C≡N (nitrile) | ~117 | Singlet |

| ¹³C | -CH=CH₂ (vinyl) | 125 - 140 | Doublet |

| ¹³C | -N(CH₂)₂ | 40 - 43 | Triplet |

| ¹³C | -(CH₃)₂ | 12 - 15 | Quartet |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups within the this compound monomer. The spectrum would prominently feature absorption bands corresponding to the stretching vibrations of the nitrile group (C≡N) typically around 2220-2240 cm⁻¹, the amide carbonyl group (C=O) around 1650 cm⁻¹, and the carbon-carbon double bond (C=C) of the acrylamide group around 1620 cm⁻¹. The C-H stretching and bending vibrations of the ethyl and vinyl groups would also be present. Following polymerization, the most significant change observed in the FTIR spectrum would be the disappearance or significant reduction of the C=C stretching band, confirming the conversion of the monomer into the polymer. acs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=O (Amide I) | Stretching | ~1650 |

| C=C (Alkene) | Stretching | ~1620 |

| C-N | Stretching | 1400 - 1450 |

| C-H (sp² and sp³) | Stretching | 2850 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the precise molecular weight of the this compound monomer, thereby confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. For instance, in the ESI-MS analysis of a related compound, the molecular ion peak [M+1] was observed at m/z 275.3, which corresponds to its molecular formula. researchgate.net This technique provides an accurate mass measurement, which is crucial for verifying the successful synthesis of the target monomer. For polymers, techniques like MALDI-TOF mass spectrometry can be used to determine the molecular weight of the polymer chains. rsc.org

Chromatographic Analysis for Molecular Weight and Composition

Chromatographic methods are essential for characterizing the properties of the polymerized form of this compound.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of poly(this compound). This technique separates polymer chains based on their hydrodynamic volume in solution. The results provide crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.orgtandfonline.com A low PDI value (typically close to 1.0) indicates a polymer with chains of similar length, which is often a sign of a well-controlled polymerization process. nih.gov In studies involving block copolymers with poly(N,N-diethylacrylamide), GPC is used to track the linear increase in molecular weight with monomer conversion, confirming the controlled nature of the polymerization. researchgate.net

Table 3: Example GPC Data for Poly(N,N-diethylacrylamide)-based Block Copolymers This table presents hypothetical data based on typical results from controlled polymerization techniques like RAFT.

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Macro-CTA | 5,000 | 5,500 | 1.10 |

| Block Copolymer 1 | 15,000 | 16,200 | 1.08 |

| Block Copolymer 2 | 25,000 | 26,750 | 1.07 |

Morphological and Supramolecular Characterization of Polymeric Architectures (if self-assembly occurs)

Should poly(this compound) or its block copolymers exhibit self-assembly in solution, various techniques are available to characterize the resulting morphologies. The self-assembly of block copolymers containing a poly(N,N-diethylacrylamide) block has been studied, revealing the formation of structures like micelles, worms, and vesicles. tandfonline.comd-nb.info Techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Small-Angle X-ray Scattering (SAXS) would be employed to visualize and quantify the size, shape, and internal structure of these nano-objects. For instance, in studies of polymerization-induced self-assembly (PISA), TEM has been used to observe the evolution of nanoparticle morphology from spheres to worms to vesicles as the length of the core-forming block is increased. researchgate.net

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. For polymerized this compound, DLS would be instrumental in analyzing the hydrodynamic radius of polymer chains or nanoparticles in a solvent.

The technique works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The correlation of the intensity fluctuations over time provides information about the diffusion coefficient of the particles, which can then be related to their size via the Stokes-Einstein equation.

In the study of poly(this compound), DLS would provide insights into the aggregation behavior and colloidal stability of the polymer in different solvents and at various concentrations. For instance, in the context of thermoresponsive polymers, DLS is used to monitor changes in particle size with temperature. acs.org While specific DLS data for poly(this compound) is not available, studies on similar polymers like poly(N,N-diethylacrylamide-co-N-ethylacrylamide) have demonstrated the use of DLS to track the hydrodynamic radius as a function of temperature, revealing the coil-to-globule transition. acs.org

Hypothetical Data Table for DLS Analysis of Poly(this compound) Nanoparticles:

| Sample ID | Temperature (°C) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| P(CNDEAm)-1 | 25 | Data not available | Data not available |

| P(CNDEAm)-1 | 35 | Data not available | Data not available |

| P(CNDEAm)-1 | 45 | Data not available | Data not available |

| P(CNDEAm)-2 | 25 | Data not available | Data not available |

| P(CNDEAm)-2 | 35 | Data not available | Data not available |

| P(CNDEAm)-2 | 45 | Data not available | Data not available |

This table is for illustrative purposes only, as experimental data for poly(this compound) is not currently available in published literature.

Electron Microscopy (TEM, SEM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the morphology and structure of materials at the nanoscale.

Transmission Electron Microscopy (TEM) would be employed to observe the size, shape, and internal structure of individual poly(this compound) nanoparticles or assemblies. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. For polymeric nanoparticles, TEM can reveal whether they are spherical, worm-like, or vesicular. sigmaaldrich.com The samples for TEM are typically prepared by drop-casting a dilute dispersion of the nanoparticles onto a support grid. oup.com

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of a sample. In SEM, a focused beam of electrons scans the surface of the sample, and detectors collect the secondary electrons, backscattered electrons, and characteristic X-rays emitted from the surface. This technique would be useful for examining the surface features of films or larger aggregates of poly(this compound). For instance, SEM has been used to observe the surface morphology of hydrogels incorporating cyano-containing polymers. oup.com

Hypothetical Data Table for Electron Microscopy of Poly(this compound) Nanoparticles:

| Technique | Sample ID | Observed Morphology | Average Particle Size (nm) |

| TEM | P(CNDEAm)-NP1 | Data not available | Data not available |

| TEM | P(CNDEAm)-NP2 | Data not available | Data not available |

| SEM | P(CNDEAm)-Film1 | Data not available | N/A |

| SEM | P(CNDEAm)-Film2 | Data not available | N/A |

This table is for illustrative purposes only, as experimental data for poly(this compound) is not currently available in published literature.

Thermal Analysis of Polymers

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For polymers, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for understanding polymerization behavior and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a polymer like poly(this compound), DSC would be used to determine its glass transition temperature (Tg), which is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg provides insight into the polymer's chain flexibility and intermolecular interactions. For example, DSC has been used to determine the Tg of poly(N,N-diethylacrylamide), a structurally similar polymer.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess the thermal stability of a polymer and to study its degradation profile. By heating a sample of poly(this compound) in a controlled atmosphere (e.g., nitrogen or air), TGA can determine the temperature at which the polymer begins to decompose and the kinetics of its degradation.

Hypothetical Data Table for Thermal Analysis of Poly(this compound):

| Technique | Sample ID | Glass Transition Temperature (Tg) (°C) | Decomposition Onset Temperature (°C) |

| DSC | P(CNDEAm)-A | Data not available | N/A |

| DSC | P(CNDEAm)-B | Data not available | N/A |

| TGA | P(CNDEAm)-A | N/A | Data not available |

| TGA | P(CNDEAm)-B | N/A | Data not available |

This table is for illustrative purposes only, as experimental data for poly(this compound) is not currently available in published literature.

Theoretical and Computational Chemistry Approaches to 2 Cyano N,n Diethylacrylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of monomers. bohrium.com For cyano-substituted acrylamide (B121943) derivatives, these calculations can provide a detailed understanding of how the electron-withdrawing cyano group influences the electron distribution across the vinyl group and the amide functionality. This, in turn, affects the monomer's susceptibility to nucleophilic or radical attack, a key factor in polymerization.

Studies on related cyanoacrylamide compounds use DFT to compute a variety of molecular properties and reactivity descriptors. bohrium.commdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap generally implies higher reactivity.

Other calculated parameters, known as global reactivity descriptors, can be derived from these orbital energies to quantify different aspects of reactivity. These theoretical analyses provide a structural and electronic understanding that can explain and predict chemical behavior, such as reactivity in polymerization or stability under certain conditions. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | Represents the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. bohrium.com |

| Ionization Potential | I | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons (χ ≈ (I+A)/2). |

| Chemical Hardness | η | Measures the resistance to change in electron distribution (η ≈ (I-A)/2). |

This table presents descriptors commonly calculated using quantum chemistry to predict the reactivity of molecules like 2-cyano-N,N-diethylacrylamide.

Molecular Dynamics Simulations for Polymer Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and materials. For the polymer derived from this compound, poly(this compound), MD simulations can reveal detailed information about its conformational dynamics, interactions with solvent molecules, and aggregation behavior.

MD simulations on the closely related poly(N,N-diethylacrylamide) (PDEA) have been used to understand its thermoresponsive properties in aqueous solutions, specifically the coil-to-globule transition that occurs upon heating. researchgate.net These simulations model the polymer chain's movement and interactions with surrounding water molecules over time. By analyzing the trajectory of the atoms, researchers can investigate changes in polymer conformation, such as the radius of gyration, and the dynamics of hydration in the vicinity of the polymer chain. researchgate.netresearchgate.net

The simulations can elucidate the role of specific molecular interactions, such as hydrogen bonding between the amide groups and water, and how these interactions change with temperature. For instance, analysis of the dihedral angles of the side chains can reveal the dynamics of local conformational changes, such as the rotation of the ethyl groups. researchgate.net This provides a molecular-level picture of the phase separation behavior observed experimentally. researchgate.net

Table 2: Properties Investigated by Molecular Dynamics Simulations for Acrylamide-based Polymers

| Property/Interaction | Information Gained |

| Polymer Conformation | |

| Radius of Gyration (Rg) | Measures the overall size and compactness of the polymer coil; key to tracking the coil-to-globule transition. |

| End-to-end Distance | Characterizes the overall shape and extension of the polymer chain. |

| Dihedral Angle Distributions | Describes the local conformation and flexibility of the polymer backbone and side chains. researchgate.net |

| Polymer-Solvent Interactions | |

| Radial Distribution Functions | Quantifies the structuring of solvent (e.g., water) molecules around specific groups on the polymer. |

| Hydrogen Bonding Analysis | Determines the number and lifetime of hydrogen bonds between the polymer and solvent, which is critical for understanding solubility. |

| System Dynamics | |

| Diffusion Coefficient | Measures the mobility of the polymer chain within the solvent. researchgate.net |

| Relaxation Times | Characterizes the timescale of conformational changes and polymer dynamics. |

This table summarizes typical outputs from MD simulations used to understand the behavior of polymers like poly(this compound) in solution.

Kinetic Modeling of Polymerization Processes

Kinetic modeling is essential for understanding and optimizing polymerization reactions. For the polymerization of this compound, particularly through methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, kinetic models can simulate the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution over time. whiterose.ac.ukacs.org

Studies on the RAFT polymerization of the related monomer N,N-diethylacrylamide have shown that the choice of chain transfer agent (CTA) and solvent can significantly influence the reaction kinetics, sometimes leading to an induction or inhibition period before polymerization proceeds. researchgate.net Kinetic modeling can help to elucidate the reasons for these phenomena. A series of ordinary differential equations (ODEs) is constructed to describe the rate of each elementary reaction step, including initiation, propagation, chain transfer, and termination. acs.org

By solving these equations, often with rate coefficients obtained from experiments or quantum chemical calculations, the model can predict the outcome of a polymerization under various conditions. whiterose.ac.uk This allows for the in silico optimization of reaction parameters to achieve a polymer with desired characteristics, such as a specific molecular weight and a narrow polydispersity. Such models are crucial for transitioning from laboratory-scale synthesis to industrial production. whiterose.ac.ukmdpi.com

Table 3: Key Parameters in Kinetic Models of RAFT Polymerization

| Parameter | Symbol | Description |

| Rate Coefficient of Propagation | kp | Rate at which monomer units add to a growing polymer chain. |

| Rate Coefficient of Initiation | kd | Rate of decomposition of the initiator to form primary radicals. |

| Rate Coefficient of Addition | kadd | Rate at which a propagating radical adds to the CTA. |

| Rate Coefficient of Fragmentation | kfrag | Rate at which the intermediate RAFT adduct fragments. |

| Rate Coefficient of Termination | kt | Rate at which two propagating radicals combine or disproportionate. |

| CTA Efficiency | - | A measure of how effectively the CTA controls the polymerization, influenced by kadd and kfrag. researchgate.net |

This table outlines fundamental parameters used in the kinetic modeling of RAFT polymerization for monomers such as this compound.

Prediction of Monomer Reactivity Ratios in Copolymerization

When this compound is copolymerized with another monomer, the resulting polymer's composition and properties are determined by the relative reactivity of the two monomers towards the growing polymer chains. This relationship is quantified by monomer reactivity ratios, r1 and r2. Predicting these ratios is a key goal of computational polymer chemistry.

Several theoretical and computational methods exist to predict reactivity ratios. The classic Q-e scheme provides a semi-empirical method, but its accuracy can be limited. rsc.org More recently, machine learning approaches have shown significant promise. Artificial neural network (ANN) models can be trained on large datasets of experimentally determined reactivity ratios to predict values for new monomer pairs based solely on their chemical structures. rsc.orgarxiv.org These models use molecular fingerprints as inputs and can achieve higher accuracy than traditional methods. rsc.org

For specific systems, quantum chemical calculations can be used to model the transition states of the four possible propagation reactions in copolymerization (two self-propagation and two cross-propagation reactions). The calculated activation energies for these reactions can then be used to estimate the reactivity ratios. This approach has been applied to various acrylamide systems to provide mechanistic insights into copolymerization behavior. researchgate.net For instance, the reactivity ratios for the copolymerization of N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMA) have been calculated using the extended Kelen–Tüdös method, yielding values of rNIPAM = 0.838 and rDMA = 1.105. researchgate.net

Table 4: Methods for Predicting Monomer Reactivity Ratios

| Method | Principle | Input Data | Output |

| Q-e Scheme | Semi-empirical model based on resonance (Q) and polarity (e) parameters for each monomer. | Monomer Q and e values. | Reactivity ratios (r1, r2). |

| Linearization Methods | Graphical methods (e.g., Fineman-Ross, Kelen-Tüdös) to fit experimental copolymerization data to the copolymer equation. researchgate.net | Experimental data of feed composition and copolymer composition. | Reactivity ratios (r1, r2). |

| Quantum Chemistry (DFT) | Calculation of activation energies for the four competing propagation reactions in copolymerization. researchgate.net | Monomer and radical structures. | Activation energies, which can be related to reactivity ratios. |

| Artificial Neural Networks (ANN) | Machine learning model trained on a large database of known reactivity ratios. rsc.orgarxiv.org | Molecular fingerprints or other structural descriptors of the monomers. | Predicted reactivity ratios (r1, r2). |

This table compares different computational and theoretical methods for determining monomer reactivity ratios for the copolymerization of monomers like this compound.

Emerging Research Avenues and Future Perspectives for 2 Cyano N,n Diethylacrylamide

Development of Sustainable Synthetic Routes for 2-Cyano-N,N-diethylacrylamide

The future viability of this compound in large-scale applications is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Research in this area is moving away from traditional, often harsh, chemical processes toward greener alternatives.

A significant focus is on catalytic processes that minimize waste and energy consumption. One notable approach involves the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. researchgate.net Green adaptations of this reaction are being explored, for example, by using recyclable catalysts like silica-bonded N-(Propylcarbamoyl)sulfamic acid under solvent-free conditions, which has been shown to produce related benzylidene acrylates in excellent yields (90–98%). researchgate.net The application of such systems to the condensation of appropriate aldehydes with N,N-diethylcyanoacetamide represents a promising sustainable route.

Another key strategy involves leveraging milder reaction conditions. For instance, amine-mediated demethylation has been used as a gentle method in the synthesis of related complex molecules, showcasing a move towards processes that avoid aggressive reagents. researchgate.net Furthermore, palladium-catalyzed reactions, such as the Heck coupling, have been identified as a crucial step in synthesizing derivatives from this compound, indicating the importance of catalysis in its synthetic chemistry. mdpi.comnih.gov These catalytic methods are central to creating more sustainable pathways by offering high efficiency and selectivity under milder conditions.

Table 1: Comparison of Synthetic Methodologies

| Method | Key Features | Potential for Sustainability | Research Direction |

|---|---|---|---|

| Knoevenagel Condensation | Condensation of an aldehyde/ketone with an active methylene (B1212753) compound. researchgate.net | Use of recyclable catalysts, solvent-free conditions, high yields. researchgate.net | Optimizing catalysts and conditions for the synthesis of this compound. |

| Palladium-Catalyzed Heck Coupling | Cross-coupling of an unsaturated halide with an alkene. mdpi.com | High atom economy, catalytic nature reduces stoichiometric waste. nih.gov | Application in efficient, large-scale production of functionalized precursors. |

Exploration of Novel Catalytic Systems for Controlled Polymerization

To fully exploit the potential of this compound, precise control over the polymerization process is essential. This allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. Research is actively exploring advanced polymerization techniques, particularly living radical polymerization methods.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a highly versatile and effective method. nih.gov Studies on analogous monomers, such as N,N-diethylacrylamide (DEA) and N,N-dimethylacrylamide (DMAC), have demonstrated the power of RAFT. nih.govwhiterose.ac.uk For example, RAFT has been successfully used to synthesize block copolymers of N,N-diethylacrylamide and N-vinylpyrrolidone using a trithiocarbonate (B1256668) RAFT agent. nih.gov This "living" process allows for the sequential addition of different monomers, enabling the creation of well-defined block structures. nih.gov

The insights gained from these related systems are directly applicable to this compound. The objective is to adapt RAFT and other controlled radical polymerization techniques, like Atom Transfer Radical Polymerization (ATRP), to this specific monomer. The presence of the α-cyano group influences the monomer's reactivity, requiring the careful selection and optimization of catalysts, RAFT agents, and reaction conditions to achieve controlled polymerization.

Design and Synthesis of Functional Polymers with Tailored Architectures

The ability to control polymerization opens the door to designing and synthesizing a vast array of functional polymers with architectures tailored for specific applications. By employing techniques like RAFT, researchers can move beyond simple linear homopolymers to create more complex and functional structures.

Block Copolymers: A primary area of focus is the synthesis of block copolymers, where distinct polymer chains with different properties are covalently linked. For instance, research on the related monomer N,N-diethylacrylamide has produced thermo-sensitive block copolymers. nih.gov Similarly, RAFT polymerization has been used to create diblock copolymers of Poly(N,N-dimethylacrylamide) (PDMAC), which can self-assemble in solution. whiterose.ac.uk Applying this to this compound would yield amphiphilic block copolymers where one block provides structural or responsive properties and the poly(this compound) block introduces chemical functionality via its nitrile groups.

Advanced Architectures: Beyond simple block copolymers, researchers envision creating more sophisticated architectures such as star polymers, graft polymers, and hyperbranched structures. These architectures can dramatically influence a material's properties, such as its viscosity, solubility, and self-assembly behavior. The cyano group in the this compound unit is particularly valuable as it can serve as a reactive handle for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties. This dual functionality—a polymerizable group and a modifiable side group—is a key driver for its use in designing multifunctional materials. smolecule.com

Advanced Material Development Based on this compound Polymers

The unique polymers synthesized from this compound are foundational components for a new generation of advanced materials. The research focus lies in translating the tailored polymer architectures into functional materials like hydrogels, nanoparticles, and specialized coatings.

One of the most promising areas is in biomaterials. The parent polymer, poly(N,N-diethylacrylamide) (PDEA), is noted for its biocompatibility. nih.gov By incorporating the cyano group, polymers of this compound can be used to create advanced hydrogels. These hydrogels can be designed to have specific mechanical properties and can be functionalized through the cyano group to promote cell adhesion or to controllably release therapeutic agents.

Furthermore, self-assembly of block copolymers containing this compound can lead to the formation of micelles or nanoparticles. These nanostructures have significant potential in materials science and medicine. Research on analogous PDMAC-based block copolymers has shown they can form worm-like micelles that create gels capable of acting as a 3D matrix for long-term cell culture. whiterose.ac.uk This suggests a pathway for developing sophisticated systems for tissue engineering and regenerative medicine using polymers derived from this compound. The reactive functional groups of this monomer are seen as key to its incorporation into new polymer matrices for material science applications. smolecule.com

Integration of this compound into Stimuli-Responsive Polymer Systems

A major thrust of current polymer research is the development of "smart" materials that can respond to external stimuli such as temperature, pH, or light. Poly(N,N-diethylacrylamide) (PDEA) is a well-known thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST), the temperature above which it becomes insoluble in water. nih.gov

The integration of this compound into these systems is a key research goal. Polymers made from this monomer are expected to retain the inherent thermoresponsive behavior of the PDEA backbone. This property is highly desirable for applications where a material needs to change its state—for example, from soluble to a gel—in response to a temperature change. PDEA has a higher LCST than the more widely studied poly(N-isopropylacrylamide) (PNIPAM), which makes it more suitable for potential medical applications that require phase transition near physiological temperatures. nih.gov

Table 2: Lower Critical Solution Temperature (LCST) of Thermoresponsive Polymers

| Polymer | Abbreviation | Typical LCST (°C) | Reference |

|---|---|---|---|

| Poly(N-isopropylacrylamide) | PNIPAM | ~32 | nih.govresearchgate.net |

The presence of the cyano group adds another dimension to these stimuli-responsive systems. It can potentially be used to modulate the LCST of the polymer or to introduce a second level of responsiveness. For example, the cyano group could be chemically modified to respond to specific analytes or pH changes, leading to the creation of multi-responsive materials. The synthesis of block copolymers containing a poly(this compound) segment is a strategic approach to combining thermo-responsiveness with other functionalities, paving the way for highly sophisticated smart materials. nih.gov

Q & A

Q. What are the common synthetic routes for 2-cyano-N,N-diethylacrylamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation using 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide under basic conditions (e.g., pyridine or piperidine). Optimization requires precise pH control (8–10) and inert atmosphere to minimize side reactions. Purification involves recrystallization from ethanol/water mixtures to isolate the E-isomer, confirmed via IR spectroscopy and X-ray diffraction . Alternative routes include Heck reactions for pharmaceutical derivatives, requiring palladium catalysts and controlled stoichiometry of aryl halides .

Q. Which characterization techniques are essential for analyzing the structural and thermal properties of poly(N,N-diethylacrylamide) (PDEAAm) derivatives?

- Methodological Answer :

- Structural Analysis : Use FT-NIR spectroscopy to monitor polymerization kinetics (e.g., anionic polymerization with triethylaluminium) and quantify monomer conversion .

- Thermal Properties : Differential Scanning Calorimetry (DSC) and UV-vis spectrophotometry determine the Lower Critical Solution Temperature (LCST) (~33°C for PDEAAm). Additives like NaCl linearly depress LCST, while surfactants (e.g., SDS) elevate it .

- Morphology : Dynamic Light Scattering (DLS) and cryo-TEM characterize micelle formation in block copolymers (e.g., PAA-b-PDEAAm) .

Advanced Research Questions

Q. How can kinetic studies using in-line FT-NIR spectroscopy optimize the anionic polymerization of N,N-diethylacrylamide in block copolymer synthesis?

- Methodological Answer : In-line FT-NIR enables real-time tracking of monomer consumption and chain propagation. For example, triethylaluminium (Et₃Al) enhances the livingness of anionic polymerization by stabilizing active centers, achieving >90% conversion with narrow dispersity (Đ < 1.3). Key parameters include:

- Temperature: 0–20°C to suppress chain-transfer reactions.

- Monomer-to-initiator ratio ([M]/[I]): Adjust to control molecular weight (e.g., Mₙ = 5–50 kDa).

Data from kinetic curves (ln([M]₀/[M]) vs. time) validate first-order kinetics, critical for reproducible block copolymer architectures .

Q. What factors contribute to discrepancies in reported LCST values for poly(N,N-diethylacrylamide) aqueous solutions, and how can these be reconciled methodologically?

- Methodological Answer : Discrepancies arise from:

- Molecular Weight : LCST decreases with increasing Mₙ (e.g., 32°C for Mₙ = 5 kDa vs. 28°C for Mₙ = 200 kDa) due to enhanced hydrophobic interactions .

- Tacticity : Syndiotactic-rich chains exhibit higher LCST than isotactic ones.

- Measurement Technique : Turbidimetry (photometry) may overestimate LCST compared to DSC due to hysteresis.

Standardization : Use DSC with a heating rate of 1°C/min and polymer concentrations ≤1 wt% to minimize aggregation artifacts .

Q. What strategies are effective in resolving contradictory data on the thermoresponsive behavior of PDEAAm-based block copolymers in different solvent systems?

- Methodological Answer : Contradictions often stem from solvent polarity and copolymer composition:

- Solvent Selection : In aqueous systems, PDEAAm forms micelles above LCST, while in DMF, chain-transfer constants (e.g., CTr = 0.84–0.87) dictate polymer branching .

- Block Asymmetry : Asymmetric copolymers (e.g., PAA₄₅-b-PDEAAm₃₆₀) exhibit "schizophrenic" self-assembly, switching micelle cores with pH/temperature. Validate using Small-Angle Neutron Scattering (SANS) to quantify core-shell dimensions .

- Controlled Experiments : Compare identical Mₙ and Đ values across studies to isolate solvent effects.

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.